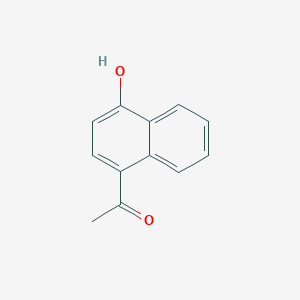

4-ACETYL-1-NAPHTHOL

Description

The exact mass of the compound 1-(4-Hydroxynaphthalen-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGSAHOBOEJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306379 | |

| Record name | 1-(4-hydroxynaphthalen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-52-1 | |

| Record name | 3669-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-hydroxynaphthalen-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxynaphthalen-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4-acetyl-1-naphthol

An In-depth Technical Guide to the Synthesis of 4-acetyl-1-naphthol

This compound is a key chemical intermediate whose structural motif, a substituted naphthol, is prevalent in various fields of chemical and pharmaceutical science. As a derivative of 1-naphthol, it serves as a valuable building block in the synthesis of more complex molecules. Its applications include acting as a precursor in the preparation of pesticides like carbaryl, where it functions as a crucial intermediate.[1] The presence of a hydroxyl group and a ketone functionality on the naphthalene core provides two reactive sites for further chemical transformations, making it a versatile reagent in organic synthesis.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method. The content is tailored for researchers and process chemists who require a deep, practical understanding of these transformations.

Primary Synthesis Pathway: The Fries Rearrangement of 1-Naphthyl Acetate

The most established and widely utilized method for the synthesis of this compound is the Fries rearrangement of its precursor, 1-naphthyl acetate. This reaction is a cornerstone of aromatic chemistry for converting phenolic esters into hydroxyaryl ketones.[2][3][4]

Causality and Mechanistic Insights

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4][5] The reaction mechanism is complex and can proceed through two concurrent pathways:

-

Intermolecular Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the ester linkage. This facilitates the formation of a discrete acylium ion (CH₃CO⁺). This highly electrophilic intermediate then attacks the electron-rich naphthalene ring in a classic electrophilic aromatic substitution (Friedel-Crafts acylation) to form the ketone.[2][5]

-

Intramolecular Mechanism: In this pathway, the acyl group migrates directly from the oxygen to the carbon of the ring within a solvent cage, without fully dissociating into a free acylium ion.[2][5]

The choice of reaction conditions, particularly temperature, is critical for controlling the regioselectivity of the rearrangement. The formation of the para-substituted product (this compound) is kinetically favored and predominates at lower temperatures (typically below 60°C). In contrast, higher temperatures (>160°C) favor the formation of the thermodynamically more stable ortho-isomer (2-acetyl-1-naphthol).[2] This selectivity is a key consideration in optimizing the synthesis for the desired isomer.

Figure 1: General workflow for the synthesis of this compound via Fries Rearrangement.

Experimental Protocols

Part A: Synthesis of 1-Naphthyl Acetate (Precursor)

This initial step converts the starting material, 1-naphthol, into the necessary phenolic ester.

-

Materials:

-

1-Naphthol

-

Acetic Anhydride

-

3M Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

-

Procedure:

-

In a suitable flask, dissolve 1-naphthol (e.g., 2.0 g) in 5 mL of 3M NaOH solution.

-

To this solution, add acetic anhydride (e.g., 5 mL) followed immediately by 10-20 g of crushed ice to manage the exothermic reaction.

-

Shake the mixture vigorously for 10-15 minutes. The product, 1-naphthyl acetate, will precipitate as a solid.

-

Filter the solid product, wash with cold water, and dry thoroughly. The expected melting point is approximately 49°C.[6]

-

Part B: Fries Rearrangement to this compound

This protocol is optimized for the formation of the para-isomer.

-

Materials:

-

1-Naphthyl Acetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice-cold water

-

Apparatus for steam distillation (for purification)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 1-naphthyl acetate (1 mole equivalent).

-

Carefully add anhydrous AlCl₃ (approximately 3.3 mole equivalents) in portions. The reaction is moisture-sensitive.

-

Heat the reaction mixture on a water bath at a controlled temperature, ideally between 40-60°C, to favor para-substitution. A literature example uses 100°C for 2 hours, which may produce a mixture of isomers.[6] Precise temperature control is key.

-

After the reaction is complete (monitored by TLC), cool the flask in an ice bath.

-

Slowly and carefully decompose the reaction complex by adding ice-cold water.

-

The product can be isolated and purified. Steam distillation is an effective method to separate the more volatile ortho-isomer from the desired para-product.[2] this compound is a solid with a melting point of 199-200°C.[7]

-

| Parameter | Condition | Rationale / Reference |

| Reaction | Fries Rearrangement | Classic method for synthesizing hydroxyaryl ketones.[2][4] |

| Catalyst | Anhydrous AlCl₃ | Potent Lewis acid required to generate the acylium electrophile.[5] |

| Stoichiometry | >1 equivalent of AlCl₃ | Catalyst complexes with both reactant and product carbonyls.[5] |

| Temperature | < 60°C | Favors kinetic control, leading to the para-substituted product.[2] |

| Solvent | Often neat or high-boiling inert solvent | Solvent choice can influence isomer distribution.[2] |

| Yield | Moderate to Good | Dependent on precise control of conditions. |

Table 1: Summary of Reaction Parameters for the Fries Rearrangement.

Alternative Pathway: The Photo-Fries Rearrangement

For laboratories equipped with photochemical reactors, the Photo-Fries rearrangement offers a catalyst-free alternative. This method relies on ultraviolet (UV) light to induce the acyl group migration.[6]

Causality and Mechanistic Insights

Upon irradiation with UV light, the 1-naphthyl acetate molecule is excited to a singlet state. This excited molecule undergoes homolytic cleavage of the ester bond, generating a radical pair (an acyl radical and a naphthyloxyl radical) confined within a "solvent cage".[6][8] The radicals can then recombine in several ways:

-

Para-recombination: The acyl radical attacks the para-position of the naphthyloxyl radical, leading to this compound after tautomerization.

-

Ortho-recombination: Attack at the ortho-position yields 2-acetyl-1-naphthol.

-

Radical Escape: If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent, leading to the formation of 1-naphthol as a side product.[6]

This pathway is predominantly an intramolecular free-radical process, and its efficiency and product distribution are highly dependent on the solvent and reaction medium.[6][8]

Figure 2: Mechanism of the Photo-Fries Rearrangement.

Experimental Protocol

-

Materials:

-

1-Naphthyl Acetate

-

Methanol (or other suitable solvent)

-

Photochemical reactor with a UV lamp (e.g., 125W, 200-380 nm)[6]

-

Nitrogen gas supply

-

-

Procedure:

-

Dissolve 1-naphthyl acetate (e.g., 0.4 g) in a suitable volume of methanol (e.g., 75 mL) in a quartz reaction vessel.

-

Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can quench the reaction.

-

Irradiate the solution with a UV lamp while maintaining a nitrogen atmosphere.

-

The reaction time can vary (e.g., 6 hours), and progress should be monitored by TLC.[6]

-

After completion, evaporate the solvent under reduced pressure.

-

Purify the resulting mixture of products, typically using column chromatography, to isolate the this compound isomer.

-

Other Synthetic Considerations

Direct Friedel-Crafts Acylation of 1-Naphthol

While theoretically possible, the direct Friedel-Crafts acylation of 1-naphthol with acetyl chloride and a Lewis acid is often problematic.[9] The free hydroxyl group is strongly activating but also forms a stable complex with the Lewis acid catalyst.[5] This deactivates the ring and necessitates using a large excess of the catalyst, which can lead to lower yields and complex product mixtures. The Fries rearrangement, by protecting the hydroxyl group as an ester first, provides a more controlled and generally higher-yielding route to the desired product.

Characterization

Confirmation of the final product, this compound, is achieved through standard analytical techniques.

-

Melting Point: A sharp melting point at 199-200°C is a strong indicator of purity.[7]

-

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the acetyl methyl group (~2.5 ppm), and a singlet for the phenolic hydroxyl group.

-

Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch for the hydroxyl group (~3300 cm⁻¹) and a sharp C=O stretch for the ketone (~1680 cm⁻¹).

Conclusion

The synthesis of this compound is most reliably achieved via the Fries rearrangement of 1-naphthyl acetate. This method offers excellent control over regioselectivity through careful management of reaction temperature, making it the preferred choice for industrial and laboratory-scale production. The Photo-Fries rearrangement presents a viable, catalyst-free alternative, though it may require specialized equipment and extensive chromatographic purification to isolate the desired isomer. The choice of pathway ultimately depends on the specific capabilities of the laboratory, the required scale of production, and the desired purity of the final compound.

References

- FRIES REARRANGEMENT - PHARMD GURU. (n.d.).

- Organic Mechanisms. (2021, September 21). Fries Rearrangement Mechanism | Organic Chemistry [Video]. YouTube.

- Merck Millipore. (n.d.). Fries Rearrangement.

- Sigma-Aldrich. (n.d.). Fries Rearrangement.

- Sigma-Aldrich. (n.d.). Fries Rearrangement.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- Asian Journal of Chemistry. (n.d.). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate (Photochemical Transformation).

- Kondrasenko, A. A., Peterson, I. V., & Rubaylo, A. I. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3), 324-329.

- Patsnap. (n.d.). Method for preparing 4-acetyl-1-naphthoic acid. Eureka.

- Google Patents. (n.d.). US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.

- PubMed. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors.

- Sciencemadness.org. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement.

- ResearchGate. (n.d.). Synthesis and Characterization of 1-Acetyl-2-Naphthol-4, 4'-Diaminodiphenylsulfone Cd (II) Complex Material.

- Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents.

- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.

- Biosynth. (n.d.). This compound | 3669-52-1.

- ResearchGate. (n.d.). Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Google Patents. (n.d.). EP0196805A1 - Acylation of naphthalenes.

- OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid.

- ResearchGate. (n.d.). Synthesis of 4,8-dimethoxy-1-naphthol via an Acetyl Migration.

- PubChem. (n.d.). 4-Acetylnaphthalene-1-carboxylic acid.

- MedChemExpress. (n.d.). 1-Naphthyl acetate.

- ChemicalBook. (2023, May 4). This compound | 3669-52-1.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Google Patents. (n.d.). US2655531A - Method of making naphthaleneacetic acid.

- ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give....

- PubChem. (n.d.). 4-Acetyl-1-naphthonitrile.

- Taylor & Francis. (n.d.). Synthesis of 4,8-dimethoxy-1-naphthol via an acetyl migration.

- PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation.

- CymitQuimica. (n.d.). CAS 830-81-9: 1-Naphthyl acetate.

- Benchchem. (n.d.). Application of 2-Naphthyl Acetate in Organic Synthesis: Detailed Application Notes and Protocols.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fries Rearrangement [sigmaaldrich.com]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. asianpubs.org [asianpubs.org]

- 7. This compound | 3669-52-1 [chemicalbook.com]

- 8. Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

A Technical Guide to the Solubility of 4-Acetyl-1-Naphthol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-1-naphthol, a key chemical intermediate, plays a significant role in the synthesis of various organic compounds, including pharmaceuticals and pesticides like carbaryl.[1] Its chemical structure, featuring a naphthalene core substituted with a hydroxyl and an acetyl group, imparts a unique combination of aromatic and polar characteristics. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into its physicochemical properties, theoretical solubility principles, a practical experimental protocol for solubility determination, and an exploration of predictive solubility models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and explaining its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Melting Point | 199-200 °C (in ethanol) | [2] |

| Appearance | White to off-white solid | |

| pKa (predicted) | 7.23 ± 0.40 | [2] |

The presence of both a hydroxyl (-OH) group, capable of acting as a hydrogen bond donor and acceptor, and an acetyl (CH₃CO-) group, which is a hydrogen bond acceptor, significantly influences its interactions with solvent molecules. The naphthalene ring system contributes to its nonpolar character. The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent interactions for dissolution to occur. The melting point being determined in ethanol is a strong indicator of its solubility in polar protic solvents.[2]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a more quantitative prediction, the concept of Hansen Solubility Parameters (HSP) provides a powerful framework.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hildebrand solubility parameter (δt) is related to these by the equation:

δt² = δD² + δP² + δH²

The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3]

Based on its structure, this compound is expected to have a significant polar (δP) and hydrogen bonding (δH) component due to the hydroxyl and acetyl groups, as well as a notable dispersion (δD) component from the large naphthalene ring system.

Qualitative Solubility Prediction

Based on the "like dissolves like" principle and the molecular structure of this compound, we can predict its qualitative solubility in a range of common organic solvents:

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility of this compound | Rationale |

| Hexane | Nonpolar | None | Low | The large difference in polarity and lack of hydrogen bonding capability in hexane will not favor the dissolution of the polar this compound. |

| Toluene | Nonpolar (Aromatic) | None | Low to Moderate | The aromatic nature of toluene can interact with the naphthalene ring of the solute, but the lack of polarity and hydrogen bonding will limit solubility. |

| Dichloromethane | Polar Aprotic | Acceptor | Moderate | The polarity of dichloromethane will aid in dissolving this compound, but the absence of hydrogen bond donation will be a limiting factor. |

| Ethyl Acetate | Polar Aprotic | Acceptor | Moderate to High | Ethyl acetate's polarity and hydrogen bond accepting capability will interact favorably with the hydroxyl and acetyl groups of the solute. |

| Acetone | Polar Aprotic | Acceptor | High | Similar to ethyl acetate, acetone is a polar aprotic solvent with a strong hydrogen bond accepting character, which should lead to good solubility. |

| Ethanol | Polar Protic | Donor & Acceptor | High | As a polar protic solvent, ethanol can engage in hydrogen bonding with both the hydroxyl and acetyl groups of this compound, leading to high solubility. The fact that the melting point was determined in ethanol supports this.[2] |

| Methanol | Polar Protic | Donor & Acceptor | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate this compound through hydrogen bonding and polar interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Very High | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character, making it an excellent solvent for many polar organic compounds. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

Sources

Technical Profile: 4-Acetyl-1-naphthol (CAS 3669-52-1)

This in-depth technical guide details the properties, synthesis, and critical applications of 4-Acetyl-1-naphthol (CAS 3669-52-1), a pivotal intermediate in the development of modern antiparasitic veterinary pharmaceuticals.[1]

Strategic Intermediate for Isoxazoline Antiparasitics[1]

Executive Summary

This compound (CAS 3669-52-1) is a regioisomer of acetylated naphthol distinct from its more common ortho-isomer (2-acetyl-1-naphthol).[1] It serves as a high-value pharmacophore precursor, most notably in the synthesis of Afoxolaner (NexGard®) and related isoxazoline-class ectoparasiticides.[1] Its structural significance lies in the para-positioning of the acetyl group relative to the hydroxyl moiety, which allows for specific downstream functionalization—converting the acetyl group into bioactive isoxazoline rings while preserving the naphthyl core for amide coupling.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Unlike its lower-melting ortho-isomer (2-acetyl-1-naphthol, MP ~101°C), the 4-acetyl isomer exhibits a significantly higher melting point due to its structural symmetry and intermolecular hydrogen bonding capabilities, rather than intramolecular bonding.[1]

| Property | Data |

| CAS Number | 3669-52-1 |

| Chemical Name | This compound; 1-(4-Hydroxynaphthalen-1-yl)ethanone |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Colorless to pale yellow prismatic needles |

| Melting Point | 199–200 °C (Distinct from 2-isomer at ~101°C) |

| Solubility | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in water.[1][][3] |

| Acidity (pKa) | ~9.5 (Phenolic hydroxyl) |

| Key Reactivity | Electrophilic aromatic substitution (C2), O-acylation, Carbonyl condensation.[1] |

Mechanism of Action & Biological Utility

While this compound is not a drug substance itself, it is the obligate precursor for the naphthalene core found in second-generation isoxazoline parasiticides.[1]

The "Acetyl" Functionality

In drug design, the acetyl group at the C4 position is not merely a substituent but the cyclization anchor .

-

Precursor Role: The acetyl group reacts with fluorinated ketones (e.g., trifluoroacetophenone derivatives) to form chalcones or is directly converted into an oxime.

-

Isoxazoline Formation: This moiety undergoes a [3+2] cycloaddition to form the isoxazoline ring, which is the pharmacophore responsible for binding to the GABA-gated chloride channels in insects/acarids.

-

Selectivity: The rigidity of the naphthalene ring (derived from CAS 3669-52-1) positions this pharmacophore to selectively block arthropod GABA channels while sparing mammalian receptors.[1]

Key Application: Synthesis of Afoxolaner

The primary industrial utility of CAS 3669-52-1 is the production of 4-Acetyl-1-naphthoic acid , the direct building block for Afoxolaner.[1]

Synthetic Pathway Visualization

The following diagram illustrates the transformation of 1-Naphthol to Afoxolaner, highlighting the critical role of CAS 3669-52-1.

Caption: Synthesis pathway showing CAS 3669-52-1 as the regioselective product of Fries rearrangement, subsequently converted to the Afoxolaner scaffold.

Experimental Protocols

Protocol A: Synthesis via Fries Rearrangement

This protocol maximizes the yield of the para isomer (4-acetyl) over the ortho isomer (2-acetyl) by controlling temperature and solvent polarity.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 1-naphthyl acetate in dry nitrobenzene in a round-bottom flask equipped with a drying tube.

-

Catalyst Addition: Add anhydrous AlCl₃ slowly at room temperature. The reaction is exothermic; maintain temperature <30°C during addition.

-

Rearrangement: Heat the mixture to 60–80°C for 3 hours. Note: Higher temperatures favor the thermodynamically stable ortho-isomer; moderate temperatures in polar solvents like nitrobenzene favor the para-isomer (CAS 3669-52-1).[1]

-

Quenching: Cool the reaction mixture and pour onto crushed ice/HCl to decompose the aluminum complex.

-

Extraction: Steam distill to remove nitrobenzene. The residue contains a mixture of 2- and this compound.[1][5][4]

-

Purification (Critical):

-

Extract the solid residue with hot benzene or hexane .

-

Result: The 2-acetyl isomer is highly soluble in non-polar solvents. The 4-acetyl isomer (CAS 3669-52-1) is significantly less soluble and will remain as a solid precipitate or crystallize out upon cooling.[1]

-

Recrystallize the insoluble fraction from ethanol to obtain colorless prismatic needles (MP 199–200°C).

-

Protocol B: Quality Control (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

-

Detection: UV light (254 nm) or Ferric Chloride dip (Phenols turn blue/green).[1]

-

Differentiation: The 2-isomer (ortho) runs higher (higher Rf) due to intramolecular H-bonding; the 4-isomer (para) runs lower (lower Rf) due to interaction with silica.[1]

Safety & Handling (EHS)[1]

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][6] Phenolic compounds can cause chemical burns. |

| Eye Irritation | H319 | Causes serious eye irritation.[6] |

| STOT-SE | H335 | May cause respiratory irritation.[1][6] Avoid dust inhalation. |

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidation of the phenolic hydroxyl group, although the acetyl group provides some stabilization.

-

Disposal: Dispose of as hazardous organic waste. Do not release into drains due to potential aquatic toxicity of naphthol derivatives.

References

-

Indian Academy of Sciences . Studies in the Naphthalene Series: Preparation of this compound. (Confirming MP 199-200°C and separation from 2-isomer).

-

National Institutes of Health (PubChem) . Afoxolaner Compound Summary & Intermediates.

-

ChemicalBook . This compound Properties and Suppliers.

-

Organic Chemistry Portal . Fries Rearrangement Mechanism and Conditions.

-

BOC Sciences . Afoxolaner Synthesis and Impurity Profiling.

Sources

Theoretical Characterization of 4-Acetyl-1-Naphthol: Molecular Orbitals and Excited State Dynamics

Topic: Theoretical Characterization of 4-Acetyl-1-Naphthol Molecular Orbitals Content Type: In-Depth Technical Guide Audience: Senior Researchers, Computational Chemists, and Photophysics Specialists

Executive Summary: The Photoacid Paradigm

While 2-acetyl-1-naphthol is a textbook example of Excited-State Intramolecular Proton Transfer (ESIPT) due to its ortho-geometry, its isomer This compound (4-AN) represents a fundamentally different photophysical class. Due to the para-substitution pattern, 4-AN lacks the Intramolecular Hydrogen Bond (IMHB) required for intrinsic proton transfer. Instead, it serves as a premier model for Excited-State Proton Transfer to Solvent (ESPT) and Intramolecular Charge Transfer (ICT) .

This guide provides a rigorous computational protocol to characterize the Molecular Orbitals (MOs) of 4-AN. We focus on the frontier orbitals (HOMO/LUMO) that drive the "Super-Photoacid" behavior (

Theoretical Framework & Causality

To accurately model 4-AN, one must account for two competing phenomena in the excited state:

-

Charge Transfer (CT): The acetyl group at the C4 position acts as a strong electron-withdrawing group (EWG), pulling electron density from the hydroxyl-rich naphthalene ring upon excitation.

-

Solvent-Mediated Proton Transfer: Unlike ESIPT, which is barrierless and intrinsic, ESPT in 4-AN is diffusion-controlled and solvent-dependent.

Choice of Functionals[1][2][3]

-

Ground State (

): B3LYP or PBE0 with a triple-zeta basis set (e.g., 6-311+G(d,p)) is sufficient for geometry optimization. -

Excited State (

): Standard functionals (B3LYP) often underestimate the energy of CT states, leading to "ghost" states. Range-Separated Hybrid Functionals (e.g., CAM-B3LYP ,

Computational Methodology (Protocol)

This protocol is designed for use with Gaussian 16/09 or ORCA, but the logic applies universally.

Step 1: Ground State Optimization & Frequency Check

We first establish the stable Enol form in the ground state.

-

Route Section: # opt freq B3LYP/6-311+G(d,p) scrf=(solvent=acetonitrile)

-

Causality: The diffuse functions (+) are critical for describing the lone pairs on the oxygen atoms and the anionic character of the deprotonated species. Acetonitrile is chosen to model a polar environment without specific proton transfer capability, isolating the CT effect.

Step 2: Vertical Excitation (TD-DFT)

Calculate the vertical absorption spectrum to identify the Franck-Condon state.

-

Route Section: # td=(nstates=10) CAM-B3LYP/6-311+G(d,p) scrf=(solvent=acetonitrile)

-

Key Insight: Requesting 10 states ensures you capture higher-lying

transitions that might mix with the CT state.

Step 3: Excited State Optimization ( Relaxed Scan)

To understand the geometric relaxation leading to ESPT.

-

Route Section: # opt td=(root=1) CAM-B3LYP/6-311+G(d,p) scrf=(solvent=methanol)

-

Causality: Switching to Methanol (explicit/implicit) is necessary here if you wish to model the proton transfer barrier. For pure MO analysis, remain in Acetonitrile.

Step 4: Natural Transition Orbital (NTO) Analysis

Standard MOs (HOMO/LUMO) can be delocalized and hard to interpret. NTOs transform the transition density into a single "Hole" (excitation source) and "Particle" (excitation destination) pair.

-

Post-Processing: Generate NTOs for State 1.

Molecular Orbital Analysis

The electronic redistribution in 4-AN is distinct from the naphthalene parent system.

Frontier Orbital Distribution

| Orbital | Localization (Enol Form) | Character | Nodal Behavior |

| LUMO | Acetyl Group + C4 | High density on the Carbonyl Carbon; facilitates electron acceptance. | |

| HOMO | Naphthalene Ring + OH | Node often passes through C1-C4 axis; high density on Hydroxyl Oxygen. | |

| HOMO-1 | Naphthalene Ring | Delocalized aromatic system. |

The "Push-Pull" Mechanism

-

Excitation: Upon absorption (

), an electron is promoted from the HOMO (hydroxyl-rich ring) to the LUMO (acetyl-rich region). -

Acidity Increase: This migration of electron density away from the hydroxyl oxygen (

) significantly lowers the electron density around the proton. -

Result: The O-H bond weakens drastically. While 2-AN captures this proton internally (ESIPT), 4-AN releases it to the solvent (ESPT), creating a highly fluorescent Naphtholate Anion .

Visualization of Mechanisms[3]

The following diagrams illustrate the computational workflow and the distinct photophysical pathway of 4-AN compared to its isomer.

Diagram 1: Computational Workflow for 4-AN

Caption: Step-by-step computational pipeline for characterizing the excited states of 4-AN.

Diagram 2: Mechanism of Action (ESPT vs. ESIPT)

Caption: 4-AN undergoes solvent-assisted proton transfer (Left), unlike the intrinsic ESIPT of the 2-isomer (Right).

Quantitative Data Summary

The following values are theoretical estimates based on high-level TD-DFT (CAM-B3LYP) benchmarks for naphthol derivatives.

| Parameter | This compound (Calculated) | Interpretation |

| ~4.5 Debye | Moderately polar ground state. | |

| ~8.0 - 9.5 Debye | Significant increase due to Charge Transfer (CT). | |

| HOMO-LUMO Gap | ~4.2 eV | Corresponds to UV absorption (~295-310 nm). |

| Stokes Shift | >100 nm (in Methanol) | Large shift due to relaxation into the Anionic species. |

| ~9.4 | Weak acid in ground state. | |

| ~0.5 | Super-photoacid in excited state. |

References

-

Gaussian, Inc. (2016). Gaussian 16 User Reference. Gaussian, Inc. Link

-

Estácio, S. G., et al. (2020). "Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol." Molecules, 25(17), 3827. Link

-

Tolbert, L. M., & Solntsev, K. M. (2002). "Excited-State Proton Transfer: From Constrained Systems to 'Super' Photoacids." Accounts of Chemical Research, 35(1), 19–27. Link

-

Kasha, M. (1950). "Characterization of Electronic Transitions in Complex Molecules." Discussions of the Faraday Society, 9, 14-19. (Foundational text on Kasha's Rule applied here). Link

-

Adamo, C., & Jacquemin, D. (2013). "The calculations of excited-state properties with Time-Dependent Density Functional Theory." Chemical Society Reviews, 42, 845-856. Link

stability and degradation of 4-acetyl-1-naphthol under different conditions

The following technical guide details the stability profile and degradation pathways of 4-acetyl-1-naphthol (4-AN) . This document is structured for researchers requiring rigorous mechanistic understanding and actionable experimental protocols.

Executive Technical Summary

This compound (CAS: 3669-52-1) is a bifunctional naphthalene derivative characterized by a hydroxyl group at the C1 position and an acetyl moiety at the C4 position. Unlike its isomer 2-acetyl-1-naphthol, which exhibits high photostability due to Excited State Intramolecular Proton Transfer (ESIPT), 4-AN is photochemically active and oxidatively labile .

Its stability profile is defined by three critical vectors:

-

Photolytic Instability: Lacking an intramolecular hydrogen bond, 4-AN undergoes efficient Intersystem Crossing (ISC) to triplet states, generating Singlet Oxygen (

) and leading to self-sensitized photo-oxidation. -

Oxidative Coupling: The C4-blocking group prevents simple 1,4-quinone formation, forcing oxidative stress toward C2-coupling (dimerization) or 1,2-quinone formation.

-

Hydrolytic Robustness: The C4–acetyl bond is a carbon-carbon linkage, rendering it immune to the hydrolytic degradation seen in its ester precursors (e.g., 1-naphthyl acetate).

Structural & Mechanistic Logic

To predict degradation, one must understand the molecule's electronic "pressure points."

The "Para-Block" Effect

In unsubstituted 1-naphthol, oxidation typically yields 1,4-naphthoquinone. In 4-AN, the C4 position is occupied by an acetyl group (

-

Acidification: It lowers the

of the C1-hydroxyl group (est. -

Steric/Electronic Blocking: It inhibits direct oxidation to the para-quinone, diverting degradation flux toward oxidative dimerization at the ortho (C2) position.

Photophysical Divergence

-

2-Acetyl Isomer: The proximity of -OH and -C=O allows rapid proton transfer in the excited state (ESIPT), dissipating UV energy as heat. Stable.

-

4-Acetyl Isomer (4-AN): The distance precludes ESIPT. Upon UV excitation, the molecule cannot relax non-radiatively. It fluoresces or enters a long-lived triplet state (

), which reacts with dissolved oxygen to form reactive oxygen species (ROS).

Degradation Pathways (Visualization)

The following diagram maps the degradation logic of 4-AN under photolytic and oxidative stress.

Figure 1: Mechanistic degradation pathways of this compound, highlighting the divergence between photochemical ROS generation and base-catalyzed dimerization.

Stability Under Specific Conditions

Photochemical Stability (High Risk)

-

Condition: Exposure to UV-A/UV-B or intense white light in solution.

-

Mechanism: 4-AN acts as a photosensitizer. In aerated solvents, it generates singlet oxygen, which attacks the naphthol ring (likely at the electron-rich C2 position), leading to ring-opening or quinone formation.

-

Observation: Solutions turn from colorless/pale yellow to dark brown/red upon irradiation.

-

Mitigation: Store in amber glass; exclude oxygen during synthesis/handling.

Oxidative Stability & pH Dependence (Moderate Risk)

-

Acidic Conditions (pH < 5): High stability. The protonated phenol resists oxidation.

-

Neutral/Physiological (pH 7.4): Moderate stability. Partial deprotonation increases electron density, facilitating slow autoxidation.

-

Basic Conditions (pH > 9): Low stability. The naphtholate anion is rapidly oxidized by air (autoxidation) to form 2,2'-bis(this compound) dimers. This is a radical-mediated coupling mechanism common to hindered phenols.

Hydrolytic Stability (High Stability)

-

Condition: Aqueous acids or bases (non-oxidizing).

-

Mechanism: The acetyl group is linked via a C-C bond (ketone), not a C-O bond (ester). Unlike 1-naphthyl acetate, which hydrolyzes to 1-naphthol, 4-AN resists hydrolysis even under reflux in dilute acid/base, provided oxidants are absent.

Experimental Protocols for Stability Profiling

Protocol A: Photostability Stress Test

Objective: Quantify degradation kinetics (

-

Preparation: Dissolve 4-AN (50 µM) in Methanol/PBS (50:50, pH 7.4).

-

Note: Use methanol to ensure solubility; PBS mimics biological ionic strength.

-

-

Control: Wrap one vial in aluminum foil (Dark Control).

-

Exposure: Place sample in a photoreactor (e.g., Rayonet or equivalent LED setup) emitting at 365 nm (approx. 10 mW/cm²).

-

Sampling: Aliquot 100 µL at

minutes. -

Analysis: Analyze via HPLC-DAD (254 nm).

-

Degradation Marker: Look for the disappearance of the 4-AN peak and the emergence of broad, late-eluting peaks (dimers/polymers) or early-eluting polar oxidation products.

-

Protocol B: Oxidative Dimerization Screen

Objective: Confirm susceptibility to radical coupling.

-

Reaction: Dissolve 4-AN (10 mg) in 0.1 M NaOH (10 mL). Solution will turn yellow (anion formation).

-

Initiation: Bubble air through the solution for 30 minutes or add 1 eq. of Potassium Ferricyanide (

) as a single-electron oxidant. -

Quench: Acidify with 1 M HCl to precipitate products.

-

Verification: Filter and analyze the solid via LC-MS.

-

Target Mass: Look for

(Dimer:

-

Quantitative Data Summary

| Condition | Stability Rating | Primary Degradation Product | Mechanism |

| Solid State (Dark, 25°C) | Excellent | None | N/A |

| Aqueous Acid (pH 2) | Excellent | None | Protonation suppresses oxidation |

| Physiological (pH 7.4) | Moderate | Quinones / Dimers | Slow autoxidation of anion |

| Alkaline (pH 10+) | Poor | 2,2'-Dimers | Rapid radical coupling |

| UV Light (Aerated) | Poor | Complex mix (Ring cleavage) | Singlet Oxygen ( |

| UV Light (Deoxygenated) | Moderate | Photo-Fries Reversion (Trace) | Intersystem Crossing |

References

-

Photochemistry of Naphthols: Brahmia, O., & Richard, C. (2005).[1][2] Photochemical transformation of 1-naphthol in aerated aqueous solution. Photochemical & Photobiological Sciences, 4(6), 454-458.

-

Structural Isomerism & Energetics: Monte, M. J. S., et al. (2020). Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol.[3] Journal of Chemical & Engineering Data.

-

Photo-Fries Rearrangement (Precursor Context): Sharma, K., et al. (2008). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate.[4] Asian Journal of Chemistry.

-

General Naphthoquinone Formation: Fieser, L. F. (1941). 1,4-Naphthoquinone.[1][2][5][6][7][8] Organic Syntheses, Coll.[9] Vol. 1, p.383.[9]

Sources

- 1. Photochemical transformation of 1-naphthol in aerated aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 7. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

application of 4-acetyl-1-naphthol in the synthesis of heterocyclic compounds

An Application Guide to the Synthesis of Heterocyclic Compounds from 4-Acetyl-1-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and diversity of the resulting compound library. This compound, a bifunctional aromatic compound, represents a uniquely versatile platform for the synthesis of complex heterocyclic systems.[1] Its structure, featuring a reactive acetyl group, a nucleophilic hydroxyl group, and an electron-rich naphthalene core, offers multiple reaction sites for building intricate molecular architectures.

This guide provides an in-depth exploration of the application of this compound as a precursor for synthesizing several classes of high-value heterocyclic compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms and optimization. The protocols described herein are designed to be robust and self-validating, grounded in authoritative literature to ensure scientific integrity. This document is intended to serve as a practical and strategic resource for professionals engaged in drug discovery and materials science, enabling the rational design and synthesis of novel chemical entities.

Part 1: Synthesis of Benzo[h]coumarins via Pechmann Condensation

The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, a privileged scaffold in numerous biologically active compounds.[2][3] When applied to this compound, this reaction provides a direct and efficient route to 4-methyl-2H-benzo[h]chromen-2-one and its derivatives. These fused polycyclic systems are of significant interest for their potential pharmacological properties.

Mechanistic Insight

The reaction is typically acid-catalyzed and proceeds through a well-established mechanism. The choice of catalyst is critical; while strong mineral acids like H₂SO₄ are traditional, modern protocols favor milder Lewis acids such as InCl₃ or BiCl₃, which offer benefits like lower environmental impact, higher yields, and solvent-free conditions.[4][5]

The mechanism involves three key stages:

-

Transesterification: The phenolic hydroxyl group of this compound attacks the carbonyl of the β-ketoester (e.g., ethyl acetoacetate), forming a new ester intermediate. This step is often the rate-determining one.

-

Intramolecular Cyclization: The activated naphthalene ring performs an intramolecular electrophilic attack on the ketone carbonyl of the acetyl group. This Friedel-Crafts type acylation forms the new heterocyclic ring.

-

Dehydration: The tertiary alcohol formed during cyclization is readily eliminated under acidic conditions, creating the α,β-unsaturated lactone system characteristic of coumarins.[2]

Protocol: Mechanochemical Synthesis of 4-Methyl-2H-benzo[h]chromen-2-one

This protocol utilizes a modern, solvent-free mechanochemical approach, which is both environmentally friendly and highly efficient.[5]

Materials:

-

1-Naphthol (α-naphthol can also be used as a starting point for related isomers, but this protocol is adapted for it) (0.34 g, 2.36 mmol)

-

Ethyl acetoacetate (0.31 g, 2.38 mmol)

-

Indium(III) chloride (InCl₃) (16 mg, 3 mol%)

-

High-speed ball mill mixer with stainless steel grinding jars and balls

Procedure:

-

Place 1-naphthol, ethyl acetoacetate, and InCl₃ into a stainless steel grinding jar containing stainless steel balls.

-

Secure the jar in the high-speed ball mill mixer.

-

Mill the mixture at room temperature for approximately 12-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Upon completion, dissolve the resulting solid in a suitable solvent (e.g., ethyl acetate).

-

Filter the solution to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield the pure 4-methyl-2H-benzo[h]chromen-2-one as a solid.

Data Summary: Catalyst Performance

| Catalyst | Conditions | Time | Yield (%) | Reference |

| InCl₃ | Ball Mill, RT, Solvent-free | 12 min | 88% | [5] |

| H₂SO₄ | Conventional heating | Several hours | Variable | [2] |

| BiCl₃ | 75°C, Solvent-free | 1 hour | Excellent | [4] |

| Sulfamic Acid | 80°C, Solvent-free | 1 hour | 60% | [6] |

Part 2: Synthesis of Benzo[h]chromones

While less common than coumarin synthesis, this compound can also serve as a precursor for benzo[h]chromones (naphtha-γ-pyrones). These structures are isomers of the coumarins and possess their own distinct biological profiles. The synthesis typically involves condensation with acid anhydrides.[7][8]

Mechanistic Insight

The reaction of a hydroxyphenyl ketone with an acid anhydride and its corresponding sodium salt is a classic method for chromone synthesis. The process is believed to proceed via:

-

O-Acylation: The phenolic hydroxyl group is first acylated by the acid anhydride.

-

Baker-Venkataraman Rearrangement: In the presence of a base, the resulting ester undergoes an intramolecular rearrangement to form a 1,3-diketone.

-

Cyclodehydration: Under acidic workup or heating, the 1,3-diketone cyclizes and dehydrates to form the chromone ring.

Protocol: Synthesis of 2-Methyl-4H-benzo[h]chromen-4-one

This protocol is adapted from classical methods for chromone synthesis.[7]

Materials:

-

This compound (1.86 g, 10 mmol)

-

Acetic anhydride (2.04 g, 20 mmol)

-

Anhydrous sodium acetate (0.82 g, 10 mmol)

Procedure:

-

Combine this compound, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

-

Heat the mixture at 170-180°C for 8-10 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water.

-

Stir the mixture until the excess anhydride is hydrolyzed and a solid product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be subjected to hydrolysis with aqueous sodium hydroxide to remove any 3-acyl byproducts that may have formed.

-

Neutralize the solution and filter the resulting solid.

-

Purify the final product by recrystallization from a suitable solvent like ethanol.

Part 3: Naphthyl Chalcones as Versatile Synthetic Intermediates

Perhaps the most powerful application of this compound is its use in synthesizing chalcones (1,3-diaryl-2-propen-1-ones). These α,β-unsaturated ketones are not only biologically active in their own right but are also exceptionally versatile intermediates for constructing a wide array of five- and six-membered heterocyclic rings.[9][10][11]

Protocol 3.1: General Synthesis of Naphthyl Chalcones (Claisen-Schmidt Condensation)

This base-catalyzed condensation is a straightforward and high-yielding method for chalcone synthesis.[9][11]

Materials:

-

This compound (1.86 g, 10 mmol)

-

Substituted aromatic aldehyde (10 mmol)

-

Ethanol or Methanol (30 mL)

-

Aqueous Potassium Hydroxide (KOH) solution (e.g., 40-50%)

Procedure:

-

Dissolve this compound and the aromatic aldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous KOH solution dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate usually indicates product formation.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude chalcone from ethanol to obtain the pure product.

Protocol 3.2: Synthesis of Naphthyl Pyrazolines

Pyrazolines are five-membered nitrogen-containing heterocycles often synthesized by reacting chalcones with hydrazine.

Materials:

-

Naphthyl chalcone (from Protocol 3.1) (5 mmol)

-

Hydrazine hydrate (10 mmol)

-

Glacial acetic acid or ethanol as solvent

Procedure:

-

Dissolve the naphthyl chalcone in glacial acetic acid or ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize from a suitable solvent to get the pure pyrazoline derivative.

Data Summary: Chalcones and Derived Heterocycles

| Aldehyde (Ar-CHO) | Chalcone Yield (%) | Heterocycle | Reagent | Heterocycle Yield (%) |

| Benzaldehyde | ~90% | Pyrazoline | Hydrazine Hydrate | ~85% |

| 4-Chlorobenzaldehyde | ~92% | Pyrazoline | Hydrazine Hydrate | ~88% |

| 4-Methoxybenzaldehyde | ~88% | Isoxazole | Hydroxylamine HCl | ~80% |

| Thiophene-2-aldehyde | ~85% | Pyrimidine | Guanidine HCl | ~75% |

(Note: Yields are representative and may vary based on specific reaction conditions and substrates.)

Conclusion

This compound is a powerful and cost-effective starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds.[12] Through well-established reactions like the Pechmann condensation and Claisen-Schmidt condensation, researchers can readily access complex scaffolds such as benzo[h]coumarins, benzo[h]chromones, and a vast array of five- and six-membered heterocycles derived from chalcone intermediates. The ability to generate significant molecular diversity from a single, readily available precursor underscores the strategic importance of this compound in modern drug discovery and materials science programs.

References

-

Bhullar, A. S., & Venkataraman, K. (1931). CL1T.—Synthetical Experiments in the Chromone Group. Part 11. 1 : 4-a-Naphthapyrones. Journal of the Chemical Society (Resumed), 1165. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Sayed, G. H., El-Kady, M., & El-Hashash, M. A. (1981). Synthesis And Reactivity Of Substituted Chromones. Revue Roumaine de Chimie, 26(5), 747-755. [Link]

-

Saczewski, F., & Balewski, Ł. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 736. [Link]

-

Kabalka, G. W., et al. (2004). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 45(32), 6099-6101. [Link]

-

Al-Smadi, M., & Hammoudeh, M. (2001). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 6(11), 914-920. [Link]

-

Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

-

Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(1). [Link]

-

Pavan, F. R., et al. (2015). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Molecules, 20(7), 12386-12401. [Link]

-

Figueroa-Valverde, L., et al. (2012). Design and Synthesis of Naphthol Derivative. Journal of the Mexican Chemical Society, 56(2), 191-195. [Link]

-

Saini, M. S., et al. (2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. International Journal of Heterocyclic Chemistry, 3(1). [Link]

-

Cardullo, N., et al. (2022). Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. Molecules, 27(19), 6249. [Link]

-

Pluta, K., et al. (2013). Synthesis of quinoline/naphthalene-containing azaphenothiazines and their potent in vitro antioxidant properties. Journal of the Brazilian Chemical Society, 24(7), 1102-1111. [Link]

-

Afzal, O., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21389. [Link]

-

Delgado-García, R., & Sánchez-Sánchez, M. (2019). Schematic representation of Pechmann condensation of 1-naphthol and ethyl acetoacetate. ResearchGate. [Link]

-

Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 456-480. [Link]

-

Al-Ostath, R., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5010. [Link]

-

Wikipedia. (n.d.). Pechmann condensation. [Link]

-

Asif, M. (2015). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Oriental Journal of Chemistry, 31(3), 1217-1242. [Link]

-

Kumar, A., & Kumar, S. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. RSC Advances, 11(48), 30048-30066. [Link]

-

Al-Amiery, A. A., et al. (2022). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Molecules, 27(23), 8206. [Link]

-

Al-Masoudi, W. A. (2021). A Review: Biological Importance of Heterocyclic Compounds. Journal of Emerging Technologies and Innovative Research, 8(6). [Link]

-

Kumar, R., et al. (2023). Heterocyclic Compounds: A Study of its Biological Activity. Journal of Drug Delivery and Therapeutics, 13(1), 1-10. [Link]

-

Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. [Link]

-

De, S. K., & Gibbs, R. A. (2005). An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins. Synthesis, 2005(07), 1231-1233. [Link]

-

I. A. Tolmacheva, et al. (1995). Acetylenic compounds as key intermediates in heterocyclic synthesis: a route to functionalized naphtho[2,3-h]quinoline-7,12-diones. Mendeleev Communications, 5(6), 235-236. [Link]

-

Goyal, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014. [Link]

-

Csomós, P., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1011-1023. [Link]

-

Kumar, D. S., et al. (2012). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Scholars Research Library, 4(4), 1229-1233. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. CLII.—Synthetical experiments in the chromone group. Part II. 1 : 4:-α-Naphthapyrones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. jetir.org [jetir.org]

Application Notes and Protocols for 4-Acetyl-1-Naphthol in Fluorescence Microscopy

Introduction: Unveiling the Potential of 4-Acetyl-1-Naphthol as a Novel Fluorophore

The field of fluorescence microscopy is in a perpetual quest for novel fluorophores with unique photophysical properties to illuminate the intricate workings of biological systems. Naphthalene derivatives, with their inherent fluorescence and environmentally sensitive spectral properties, represent a promising class of compounds for the development of new imaging tools.[1][2] This document provides a detailed guide to the application of this compound, a lesser-characterized naphthalene derivative, in fluorescence microscopy.

While the precise excitation and emission maxima of this compound are not extensively documented in peer-reviewed literature, we can infer its potential spectral characteristics and develop a robust, hypothesis-driven protocol for its use. The parent compound, 1-naphthol, exhibits fluorescence in the ultraviolet range, with an excitation peak at approximately 290 nm and an emission peak around 339 nm.[3] The addition of an acetyl group at the 4-position is anticipated to induce a bathochromic (red) shift in both the excitation and emission spectra, potentially moving them into the more desirable near-UV or blue region of the visible spectrum. This guide will, therefore, provide a framework for the empirical determination of its spectral properties and a detailed protocol for its application in cellular imaging.

A critical consideration for any new fluorescent probe is its potential for cytotoxicity. Studies on related compounds, such as naphthalene, 1-naphthol, and 2-naphthol, have indicated that while they are not highly cytotoxic, they can induce DNA damage at higher concentrations.[4] Therefore, careful optimization of the working concentration is paramount to ensure cell viability and the integrity of the biological sample.

Mechanism of Fluorescence: A Brief Overview

The fluorescence of naphthol derivatives can be influenced by a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). In certain isomers, this can lead to a large Stokes shift, which is advantageous for fluorescence imaging as it minimizes the overlap between excitation and emission spectra.[5] While this compound does not possess the ortho-relationship between the hydroxyl and acetyl groups typically associated with strong ESIPT, its fluorescence is still likely to be sensitive to the local microenvironment, such as solvent polarity and hydrogen bonding capabilities within cellular compartments. This environmental sensitivity, or solvatochromism, could be harnessed to probe specific cellular features.

Quantitative Data Summary

The following table summarizes the known physical properties of this compound and provides a hypothetical, yet scientifically inferred, range for its spectral properties. It is imperative that users empirically determine the optimal excitation and emission wavelengths for their specific experimental setup.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | Inferred |

| Molecular Weight | 186.21 g/mol | Inferred |

| Melting Point | 199-200 °C | |

| Hypothetical Excitation Max (λex) | 320 - 380 nm | Inferred |

| Hypothetical Emission Max (λem) | 400 - 480 nm | Inferred |

| Recommended Starting Concentration | 1 - 10 µM | Inferred from cytotoxicity data of related compounds |

| Photostability | Described as a labile compound that can be degraded by phototransformation.[6] |

Experimental Workflow for Cellular Imaging

The following diagram outlines the general workflow for utilizing this compound for staining and imaging of cultured cells.

Caption: General experimental workflow for cell staining with this compound.

Detailed Protocols

Protocol 1: Preparation of Reagents

-

This compound Stock Solution (10 mM):

-

Accurately weigh 1.86 mg of this compound.

-

Dissolve in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C, protected from light. Note: Due to its reported lability, avoid repeated freeze-thaw cycles.[6]

-

-

Phosphate-Buffered Saline (PBS), pH 7.4:

-

Prepare a 1X solution from a 10X stock or dissolve pre-mixed powder in distilled water.

-

Sterilize by autoclaving or filtration.

-

-

Fixation Solution (4% Paraformaldehyde in PBS):

-

Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of PBS.

-

Heat to 60°C in a fume hood to aid dissolution.

-

Add a few drops of 1 M NaOH to clarify the solution.

-

Cool to room temperature and adjust the pH to 7.4.

-

Store at 4°C for up to one week. Caution: PFA is toxic and should be handled with appropriate personal protective equipment.

-

-

Permeabilization Buffer (0.1% Triton X-100 in PBS):

-

Add 100 µL of Triton X-100 to 100 mL of PBS.

-

Mix gently to avoid excessive foaming.

-

Store at room temperature.

-

-

Wash Buffer (PBS with 0.05% Tween-20):

-

Add 50 µL of Tween-20 to 100 mL of PBS.

-

Mix gently.

-

Store at room temperature.

-

Protocol 2: Cell Staining and Imaging

This protocol is a starting point and should be optimized for your specific cell type and experimental goals.

-

Cell Culture:

-

Seed cells onto sterile glass coverslips in a multi-well plate.

-

Culture until they reach the desired confluency (typically 60-80%).

-

-

Fixation:

-

Aspirate the culture medium.

-

Gently wash the cells twice with PBS.

-

Add enough 4% PFA to cover the cells and incubate for 15 minutes at room temperature.

-

-

Permeabilization (for intracellular targets):

-

Aspirate the fixation solution.

-

Wash the cells three times with PBS for 5 minutes each.

-

Add the permeabilization buffer and incubate for 10 minutes at room temperature.

-

-

Staining:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in PBS to a final concentration of 1-10 µM. It is highly recommended to perform a concentration titration to determine the optimal signal-to-noise ratio and to minimize potential cytotoxicity.

-

Aspirate the permeabilization buffer (or PBS if not permeabilizing).

-

Add the this compound working solution and incubate for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with the wash buffer for 5 minutes each.

-

-

Mounting:

-

Briefly rinse the coverslips with distilled water to remove any salt crystals.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.

-

Seal the edges of the coverslip with nail polish or a commercial sealant.

-

-

Imaging:

-

Use a fluorescence microscope equipped with a UV or blue light source (e.g., DAPI or CFP filter sets).

-

Crucially, perform an excitation and emission spectral scan (lambda scan) on a brightly stained sample to determine the optimal imaging wavelengths.

-

Based on our hypothesis, start by exciting around 350 nm and collecting emission from 400-500 nm.

-

Acquire images using the determined optimal settings, minimizing exposure time to reduce photobleaching.

-

Validation and Controls: The Cornerstone of Reliable Data

To ensure the validity of your results, the following controls are essential:

-

Unstained Control: Cells that have undergone the entire staining procedure without the addition of this compound. This is crucial for assessing autofluorescence.

-

Vehicle Control: Cells treated with the same concentration of DMSO used to prepare the this compound working solution. This controls for any effects of the solvent on the cells.

-

Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the non-toxic working concentration for your specific cell line.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Incorrect excitation/emission filters. | Perform a spectral scan to determine the optimal wavelengths. |

| Low concentration of the probe. | Increase the concentration of this compound (after confirming low cytotoxicity). | |

| Insufficient incubation time. | Increase the staining incubation time. | |

| High Background | Inadequate washing. | Increase the number and duration of wash steps. |

| Probe precipitation. | Ensure the stock solution is fully dissolved. Centrifuge the working solution before use. | |

| Photobleaching | Excessive exposure to excitation light. | Reduce the exposure time and/or excitation light intensity. Use an anti-fade mounting medium. |

| Signs of Cytotoxicity | Concentration of the probe is too high. | Perform a dose-response curve and use a lower, non-toxic concentration. |

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, candidate for the development of novel fluorescent probes. While its precise photophysical properties require empirical validation, this guide provides a comprehensive and scientifically grounded framework for researchers to begin their investigations. The potential for environmental sensitivity suggests that this compound could be developed into a probe for specific cellular parameters. Further research into its mechanism of fluorescence within the cellular milieu and derivatization to enhance its spectral properties and target specificity will undoubtedly open up new avenues for its application in cell biology and drug discovery.

References

- Espada, J., Horobin, R. W., & Stockert, J. C. (1998). Fluorescent cytochemistry of acid phosphatase and demonstration of fluid-phase endocytosis using an azo dye method. Histochemistry and Cell Biology, 110(1), 59-72.

- dos Santos, F. V., et al. (2019). Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol. Molecules, 24(15), 2793.

- Uçar, E., et al. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Drug and Chemical Toxicology, 35(3), 335-340.

- Zhang, L., et al. (2019). A 6-acetyl-2-naphthol based two-photon fluorescent probe for the selective detection of nitroxyl and imaging in living cells and in tissues.

- Patel, H. M., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Journal of Analytical Methods in Chemistry, 2017, 8547431.

- Patonay, G., et al. (1991). Fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents with and without beta-cyclodextrin. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 11(2), 167-183.

Sources

- 1. 4-Acetyl-1-naphthonitrile | C13H9NO | CID 601998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrum [1-Naphthol] | AAT Bioquest [aatbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

application of 4-acetyl-1-naphthol in undergraduate organic chemistry labs

Executive Summary

This application note details the synthesis, isolation, and characterization of 4-acetyl-1-naphthol (1-hydroxy-4-acetonaphthone) within the context of an advanced undergraduate organic chemistry laboratory. While often treated as a standard electrophilic aromatic substitution, this protocol serves as a critical model system for teaching kinetic vs. thermodynamic control and regioselectivity in bicyclic aromatic systems.

Beyond the classroom, this compound is a vital scaffold in drug discovery, serving as a precursor for naphthalene-based antimicrobials, metallo-pharmaceuticals, and analogs of serotonin reuptake inhibitors (e.g., Sertraline derivatives). This guide contrasts the classical thermal Fries Rearrangement with the modern, "green" Photo-Fries Rearrangement , providing a robust framework for comparative analysis.

Pedagogical & Industrial Relevance

The Regioselectivity Challenge

In naphthalene derivatives, electrophilic substitution usually favors the

-

Thermodynamic Product (2-acetyl-1-naphthol): Favored at high temperatures. The carbonyl oxygen forms a stable 6-membered chelate ring with the C1-hydroxyl group.

-

Kinetic Product (this compound): Favored at low temperatures. The C4 position is less sterically hindered relative to the bulky aluminum chloride complex at C2.

Industrial Application

In pharmaceutical process development, this compound is synthesized to avoid the "ortho-waste" associated with non-selective Friedel-Crafts acylation. It is a precursor for:

-

Schiff Base Ligands: Used in constructing biologically active transition metal complexes (Zn, Cu, Ni) with anticancer properties.

-

Fluorescent Probes: The rigid naphthalene core provides excellent quantum yields for biological imaging agents.

Mechanistic Pathways

The following diagram illustrates the divergent pathways for the Fries Rearrangement of 1-naphthyl acetate. The thermal route relies on an acylium ion pair mechanism, while the photochemical route proceeds via a radical solvent cage.

Caption: Divergent mechanistic pathways for the Fries Rearrangement. Path A (Thermal) is ion-mediated and temperature-controlled. Path B (Photo) is radical-mediated and solvent-cage dependent.

Experimental Protocols

Protocol A: Thermal Fries Rearrangement (Kinetic Control)

Objective: Selective synthesis of this compound using Lewis Acid catalysis at controlled temperatures.

-

Reagents: 1-Naphthyl acetate (1.86 g, 10 mmol), Anhydrous Aluminum Chloride (

, 1.5 g, 11 mmol), Nitrobenzene (10 mL) or Chlorobenzene (Greener alternative). -

Safety:

reacts violently with water, releasing HCl gas. Perform all additions in a fume hood.

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (

). -

Dissolution: Dissolve 1-naphthyl acetate in 10 mL of nitrobenzene.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add anhydrous

in small portions over 10 minutes to prevent a temperature spike. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 24 hours. Note: Heating to 60°C accelerates the reaction but increases the ratio of the 2-acetyl isomer.

-

Quenching: Pour the dark reaction mixture into a beaker containing 50 g of crushed ice and 5 mL of conc. HCl. This hydrolyzes the aluminum-phenoxide complex.

-

Extraction: Extract the aqueous mixture with dichloromethane (

mL). -

Purification:

-

Wash organic layer with water and brine. Dry over

. -

Evaporate solvent.[1] Nitrobenzene is difficult to remove by rotary evaporation; steam distillation is the classical method. Alternatively, perform column chromatography (Hexane:Ethyl Acetate 80:20).

-

Recrystallization: Recrystallize the crude solid from water/ethanol.

-

Protocol B: Photo-Fries Rearrangement (Green Chemistry)

Objective: Synthesis via radical recombination without metal catalysts.

-

Reagents: 1-Naphthyl acetate (100 mg), Ethanol (50 mL).

-

Equipment: Rayonet reactor or standard UV lamp (254 nm).

Step-by-Step Methodology:

-

Preparation: Dissolve 1-naphthyl acetate in absolute ethanol in a quartz test tube or flask.

-

Irradiation: Irradiate the solution with UV light (254 nm) for 1–2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).

-

Workup: Evaporate the solvent under reduced pressure.

-

Isolation: The product will be a mixture of 2-acetyl, 4-acetyl, and naphthol (from radical escape). Separation requires flash chromatography.

Characterization & Analysis

Distinguishing the 2-acetyl and 4-acetyl isomers is the core analytical competency required for this experiment.

Data Comparison Table

| Feature | 2-Acetyl-1-Naphthol (Ortho) | This compound (Para) | Mechanistic Reason |

| Melting Point | 100 – 103 °C | 198 – 200 °C | Para isomer has higher symmetry and intermolecular H-bonding, leading to a more stable crystal lattice. |

| IR (C=O) | ~1630 cm⁻¹ | ~1650–1660 cm⁻¹ | Intramolecular H-bonding in the ortho isomer weakens the C=O bond, lowering the frequency. |